Cas no 1805530-80-6 (5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol)

5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol
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- インチ: 1S/C8H5F6NO/c9-6(10)3-1-4(8(12,13)14)7(11)15-5(3)2-16/h1,6,16H,2H2
- InChIKey: NGTYEESCLKTIFP-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(F)(F)F)=C(N=C1CO)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 233
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.9
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030609-500mg |
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |
1805530-80-6 | 95% | 500mg |
$1,651.30 | 2022-04-01 | |
Alichem | A029030609-1g |
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |
1805530-80-6 | 95% | 1g |
$2,808.15 | 2022-04-01 | |
Alichem | A029030609-250mg |
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol |
1805530-80-6 | 95% | 250mg |
$970.20 | 2022-04-01 |
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shachi Mittal Analyst, 2019,144, 2635-2642
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanolに関する追加情報
Introduction to 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol (CAS No. 1805530-80-6)
5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol, identified by its Chemical Abstracts Service (CAS) number 1805530-80-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its versatility in drug design and development. The presence of multiple fluorine atoms and a methanol functional group in its molecular framework imparts unique chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol consists of a pyridine core substituted with three fluorinated groups: a difluoromethyl group at the 5-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 3-position. Additionally, the 6-position is terminated with a methanol moiety. This specific arrangement of substituents contributes to the compound's reactivity and potential biological activity, making it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and increased lipophilicity when compared to their non-fluorinated counterparts. These attributes are particularly valuable in the development of small-molecule drugs, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. The compound 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol exemplifies this trend, as its fluorinated structure suggests potential benefits in drug design.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of novel pharmaceuticals. The combination of fluoro and trifluoromethyl groups can significantly influence the electronic properties of the molecule, thereby modulating its interactions with biological targets. For instance, these substituents can enhance binding to enzymes or receptors by increasing hydrophobic interactions or by participating in specific dipole-dipole interactions. This has led to numerous studies exploring its applications in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds.
Recent research has highlighted the role of fluorinated pyridines in oncology drug discovery. Compounds containing such motifs have shown promise in targeting various cancer pathways by inhibiting key enzymes involved in tumor growth and progression. The structural features of 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol make it a particularly interesting candidate for this purpose. Its ability to interact with biological targets through multiple binding modes could lead to the development of more potent and selective anticancer agents.
The methanol group at the 6-position of this compound also opens up possibilities for further functionalization. Methanol-derived functionalities can be transformed into various pharmacophores through chemical transformations such as esterification, etherification, or oxidation. This flexibility allows chemists to tailor the compound's properties to meet specific requirements for drug development. For example, introducing an ester group could enhance solubility or improve bioavailability, while an ether linkage might be useful for linking different drug fragments together.
Another area where this compound shows promise is in the field of agrochemicals. Fluorinated pyridines are known to exhibit herbicidal and pesticidal properties due to their ability to disrupt essential biological processes in plants and pests. The unique structure of 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol suggests that it could be incorporated into novel formulations designed to protect crops from disease and pest infestations. Its stability under environmental conditions would also be advantageous for long-lasting effects.
The synthesis of 5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol presents both challenges and opportunities for synthetic chemists. The presence of multiple fluorinated groups requires careful handling to prevent unwanted side reactions or degradation products. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions or fluorination methods have been instrumental in achieving these synthetic goals.
In conclusion,5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol (CAS No. 1805530-80-6) is a multifaceted compound with significant potential applications across various fields, including pharmaceuticals and agrochemicals. Its unique structural features—particularly the combination of fluoro and trifluoromethyl groups—make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics with improved pharmacological profiles. As research continues to uncover new ways to leverage fluorinated pyridines,5-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-6-methanol is poised to play an increasingly important role in advancing scientific understanding and therapeutic innovation.
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